molecular formula C12H13ClN2O B5663371 1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole

1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole

Cat. No.: B5663371
M. Wt: 236.70 g/mol
InChI Key: NFHQYILGZNOQSP-UHFFFAOYSA-N
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Description

1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole typically involves the reaction of 2-(2-chloro-4-methylphenoxy)ethylamine with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis .

Comparison with Similar Compounds

Comparison: 1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-10-2-3-12(11(13)8-10)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHQYILGZNOQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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